2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Catalog No.
S756155
CAS No.
67266-14-2
M.F
C11H11NO3
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic ac...

CAS Number

67266-14-2

Product Name

2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

IUPAC Name

2-(3-oxo-1H-isoindol-2-yl)propanoic acid

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c1-7(11(14)15)12-6-8-4-2-3-5-9(8)10(12)13/h2-5,7H,6H2,1H3,(H,14,15)

InChI Key

XBPWPQBDGZFHQI-UHFFFAOYSA-N

SMILES

CC(C(=O)O)N1CC2=CC=CC=C2C1=O

Canonical SMILES

CC(C(=O)O)N1CC2=CC=CC=C2C1=O

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities have created interest among researchers to synthesize a variety of indole derivatives .

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Another example is 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a chemical compound with the molecular formula C11H11NO3C_{11}H_{11}NO_3 and a molar mass of approximately 205.21 g/mol. It is characterized by a melting point ranging from 202°C to 204°C and is classified as an irritant. This compound is also known by several synonyms, including 2-(1-Oxoisoindolin-2-yl)propanoic acid and 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1-oxo-. The CAS number for this compound is 67266-14-2, which aids in its identification in various databases and research contexts .

The chemical reactivity of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can be attributed to its functional groups. The presence of the carbonyl (C=O) group allows it to participate in nucleophilic addition reactions. Additionally, the carboxylic acid group (-COOH) can undergo typical acid-base reactions and esterification processes. While specific reaction pathways for this compound are not extensively documented, it can be inferred that it may behave similarly to other α-amino acids in bio

The synthesis of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions. One common approach includes the condensation of isoindole derivatives with α-bromo acids or similar electrophiles under basic conditions. This method allows for the formation of the isoindole structure followed by the introduction of the propanoic acid moiety through nucleophilic substitution or addition reactions. Detailed protocols may vary based on specific laboratory conditions and desired yields.

This compound has potential applications in medicinal chemistry and organic synthesis. Its structural characteristics make it a candidate for developing new pharmaceuticals or as a building block in complex organic molecules. Additionally, due to its irritant properties, it may be explored for its role in biochemical assays where such characteristics are needed.

Several compounds share structural similarities with 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Hydroxy-2-(1-oxo-1H-isoindol-2-yl)propanoic acidC11H11NO4C_{11}H_{11}NO_4Contains a hydroxyl group, potentially altering solubility and reactivity
(2S)-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOIC ACIDC11H11NO3C_{11}H_{11}NO_3Similar backbone but different stereochemistry, affecting biological activity
Isoindole derivativesVariesA broad class of compounds sharing the isoindole core structure; diverse biological activities

These compounds highlight the uniqueness of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid through its specific functional groups and stereochemistry, which may influence its reactivity and interaction profiles compared to other similar molecules .

2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid represents a significant heterocyclic compound within the isoindolinone family, characterized by its unique structural features and diverse synthetic accessibility. This compound serves as a crucial intermediate in pharmaceutical synthesis and demonstrates remarkable potential for medicinal applications. The development of efficient synthetic methodologies for this compound has attracted considerable attention from synthetic chemists worldwide, leading to the establishment of various strategic approaches ranging from classical condensation reactions to modern metal-catalyzed transformations.

The synthetic landscape for this compound encompasses multiple methodological categories, each offering distinct advantages and limitations. Classical approaches provide reliable, time-tested routes, while modern metal-catalyzed reactions offer enhanced selectivity and functional group tolerance. Green chemistry approaches address environmental concerns, and stereoselective methodologies enable the preparation of enantiomerically pure materials essential for pharmaceutical applications.

Synthetic Methodologies

Classical Synthetic Routes

The classical synthetic approaches for 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid represent the foundational methodologies that have been extensively developed and refined over decades of research. These routes typically involve well-established chemical transformations that demonstrate high reliability and scalability, making them particularly valuable for industrial applications.

From Phthalic Anhydride Derivatives

The synthesis from phthalic anhydride derivatives represents one of the most direct and widely employed methodologies for constructing the isoindolinone framework [1]. This approach involves the condensation of phthalic anhydride with appropriate amine precursors under thermal conditions, typically requiring temperatures between 130-150°C [2]. The reaction proceeds through initial nucleophilic attack of the amine on the anhydride carbonyl, followed by cyclization and dehydration to form the desired isoindolinone structure.

The process typically begins with the treatment of phthalic anhydride with primary amines in the presence of glacial acetic acid [3]. The reaction conditions can be optimized by varying the solvent system, with aqueous glacial acetic acid proving particularly effective for promoting the condensation reaction [3]. The mechanism involves formation of an intermediate phthalamic acid, which subsequently undergoes intramolecular cyclization with elimination of water to yield the phthalimide product.

Recent developments in this methodology have focused on improving reaction efficiency and reducing environmental impact. The use of microwave-assisted synthesis has been particularly successful, reducing reaction times from hours to minutes while maintaining excellent yields [4]. Under microwave conditions, the reaction of phthalic anhydride with various amines can be completed in 11-18 minutes, achieving yields of 75-91% [4].

The substrate scope of this methodology is quite broad, accommodating various substituted anilines and aliphatic amines. Electron-withdrawing groups on the aromatic ring generally enhance reactivity, while electron-donating groups may require more forcing conditions [2]. The method demonstrates excellent functional group tolerance, with halogen substituents, methoxy groups, and even nitro groups being well-tolerated under the reaction conditions.

Industrial applications of this methodology have been extensively documented, with continuous production processes being developed to improve efficiency and reduce costs. The use of high-temperature, high-pressure water-ethanol mixtures has been particularly effective for large-scale synthesis, providing pure crystalline products in most cases due to the dehydrating effect and changed solvation properties of the solvent system [5].

From Phthalimide Precursors

The synthesis from phthalimide precursors represents a complementary approach that offers unique advantages for introducing specific substituents at the nitrogen position [1]. This methodology typically involves the N-alkylation of phthalimide derivatives using various alkylating agents under basic conditions. The Gabriel synthesis, a well-established variant of this approach, employs potassium phthalimide as the nucleophile in reactions with alkyl halides [1].

The reaction mechanism involves deprotonation of the phthalimide nitrogen to generate a nucleophilic anion, which then undergoes SN2 displacement with the alkyl halide. The process is typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to maximize the nucleophilicity of the phthalimide anion [1]. Temperature control is crucial for maintaining high yields and minimizing side reactions.

Modern variations of this methodology have incorporated phase-transfer catalysis to improve reaction rates and yields. The use of quaternary ammonium salts as phase-transfer catalysts allows the reaction to proceed efficiently in two-phase systems, facilitating product isolation and purification [1]. This approach has been particularly successful for the synthesis of N-substituted phthalimides bearing complex alkyl chains.

The stereochemical considerations in this methodology are particularly important when dealing with chiral alkylating agents. The SN2 mechanism ensures inversion of configuration at the alkylating carbon, which must be considered when planning synthetic routes to specific stereoisomers [1]. Recent studies have demonstrated that careful control of reaction conditions can minimize racemization and maintain stereochemical integrity.

The hydrolysis of N-alkylphthalimides to release primary amines represents a crucial aspect of this methodology. Traditional hydrolysis conditions using acids or bases can be harsh and may not be compatible with sensitive functional groups. Alternative cleavage methods using hydrazine or dimethylamine have been developed to provide milder conditions while maintaining high efficiency [1].

Modern Synthetic Approaches

Modern synthetic approaches for 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid have revolutionized the field by introducing sophisticated catalytic systems and novel reaction mechanisms. These methodologies offer enhanced selectivity, improved functional group tolerance, and access to previously challenging structural motifs.

Metal-Catalyzed Reactions

Metal-catalyzed reactions represent a paradigm shift in isoindolinone synthesis, offering unprecedented levels of control over reaction selectivity and providing access to complex structural frameworks through innovative mechanistic pathways [6]. The development of transition metal catalysts has enabled the construction of carbon-carbon and carbon-heteroatom bonds under mild conditions while maintaining excellent functional group compatibility.

Palladium-catalyzed reactions have emerged as particularly powerful tools for isoindolinone synthesis. The palladium-catalyzed carbonylation of o-dihalobenzenes with amines represents a highly efficient approach for constructing the phthalimide framework [7]. This methodology involves the sequential insertion of carbon monoxide into palladium-carbon bonds, followed by intramolecular cyclization to form the bicyclic structure. The reaction typically proceeds under mild conditions (80-120°C) and demonstrates excellent functional group tolerance.

The mechanism of palladium-catalyzed carbonylation involves oxidative addition of the aryl halide to palladium(0), followed by carbon monoxide insertion to generate an acyl-palladium intermediate [7]. Subsequent reaction with the amine substrate leads to formation of the amide bond, while intramolecular cyclization completes the phthalimide framework. The regeneration of the palladium(0) catalyst through reductive elimination ensures catalytic turnover.

Recent advances in palladium catalysis have focused on developing more sustainable approaches using alternative carbonyl sources. The use of phenyl formate as a CO surrogate has proven particularly effective, eliminating the need for gaseous carbon monoxide while maintaining high reaction efficiency [7]. This approach has been successfully applied to the synthesis of various N-substituted phthalimides with yields ranging from 65-92%.

Rhodium-catalyzed reactions have also made significant contributions to isoindolinone synthesis, particularly in the area of C-H activation chemistry. The rhodium(III)-catalyzed oxidative annulation of benzamides with alkenes represents a powerful method for constructing isoindolinone frameworks through direct C-H bond functionalization [8]. This approach eliminates the need for pre-functionalized starting materials and provides a more atom-economical route to the target compounds.

The rhodium-catalyzed methodology typically employs Cp*Rh(III) complexes as catalysts, along with suitable oxidants such as copper(II) acetate or silver(I) salts [8]. The reaction proceeds through initial C-H activation of the benzamide substrate, followed by alkene insertion and intramolecular cyclization to form the isoindolinone product. The process demonstrates excellent regioselectivity and functional group tolerance, with yields typically ranging from 70-88%.

Single-atom catalysis has emerged as a particularly promising approach for sustainable isoindolinone synthesis. The development of single-atom palladium catalysts supported on titanium dioxide has enabled the efficient conversion of phthalic anhydride and ammonia to isoindolinones under relatively mild conditions [9]. This methodology achieves remarkable efficiency, with palladium conversion rates of 99% and isoindolinone selectivity of 91%, while demonstrating a turnover frequency of up to 4,807 h⁻¹.

The single-atom catalysis approach involves a tandem process where the titanium dioxide support catalyzes the conversion of phthalic anhydride with ammonia to form phthalimide, which is subsequently reduced to isoindolinone over the single-atom palladium sites [9]. The hydrogen spillover effect from the palladium sites to the titanium dioxide support plays a crucial role in the reaction mechanism, enabling the efficient reduction of the phthalimide intermediate.

Green Chemistry Approaches

Green chemistry approaches for isoindolinone synthesis have gained significant momentum due to increasing environmental concerns and the need for sustainable manufacturing processes [10]. These methodologies focus on reducing waste generation, minimizing the use of hazardous solvents, and developing more efficient catalytic systems that operate under mild conditions.

Microwave-assisted synthesis represents one of the most successful green chemistry approaches for isoindolinone preparation [4]. The use of microwave irradiation provides rapid and uniform heating, significantly reducing reaction times while often improving yields and selectivity. The enhanced efficiency of microwave-assisted reactions stems from the direct heating of polar molecules, which creates more uniform temperature distributions and reduces thermal gradients that can lead to side reactions.

The implementation of microwave-assisted synthesis in isoindolinone chemistry has demonstrated remarkable success across various reaction types. The condensation of phthalic anhydride with primary amines under microwave conditions can be completed in 11-18 minutes, achieving yields of 75-91% compared to several hours required for conventional heating [4]. The method demonstrates excellent reproducibility and scalability, with reaction conditions being easily optimized for different substrate combinations.

Solvent-free reactions represent another important green chemistry approach that eliminates the environmental impact and cost associated with organic solvents [11]. These reactions typically involve the neat mixing of reactants under thermal or mechanochemical activation, often resulting in improved yields and simplified product isolation. The absence of solvents also eliminates the need for solvent recovery and purification steps, reducing overall process complexity.

The development of solvent-free methodologies for isoindolinone synthesis has been particularly successful using mechanochemical activation. Ball milling techniques have been employed to promote the condensation of phthalic anhydride with amines, achieving excellent yields while completely eliminating solvent use [11]. The mechanochemical approach provides efficient mixing of reactants and can generate local heating effects that promote reaction progress.

Ionic liquid-mediated synthesis has emerged as a promising green chemistry approach that combines the advantages of liquid media with environmental sustainability [10]. Ionic liquids offer unique properties including negligible vapor pressure, high thermal stability, and tunable polarity, making them attractive alternatives to conventional organic solvents. The use of ionic liquids in isoindolinone synthesis has demonstrated excellent results in terms of reaction efficiency and product selectivity.

The application of ionic liquids in isoindolinone synthesis typically involves the use of imidazolium-based ionic liquids as reaction media [10]. These systems provide excellent solvating properties for both reactants and products while maintaining thermal stability at elevated temperatures. The recyclability of ionic liquids represents a significant advantage, as the same ionic liquid can be reused multiple times without significant loss of activity.

The development of fluorous phosphine organocatalysis represents an innovative green chemistry approach that combines the advantages of organocatalysis with simplified catalyst recovery [10]. This methodology employs fluorous-tagged phosphine catalysts that can be easily separated from reaction products using fluorous solid-phase extraction techniques. The approach has been successfully applied to the synthesis of isoindolinones with excellent yields and high efficiency of resource utilization.

Stereoselective Synthesis

Stereoselective synthesis of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid represents a critical area of research due to the profound impact of stereochemistry on biological activity and pharmaceutical properties. The development of methodologies that provide precise control over absolute and relative stereochemistry has become increasingly important as the pharmaceutical industry moves toward single-enantiomer drugs.

Enantioselective Methodologies

Enantioselective methodologies for isoindolinone synthesis have advanced significantly with the development of sophisticated chiral catalysts and innovative reaction mechanisms [12]. These approaches enable the preparation of enantiomerically pure compounds through catalytic asymmetric transformations, providing access to single enantiomers without the need for classical resolution techniques.

The palladium-catalyzed asymmetric aminoalkynylation represents a breakthrough in enantioselective isoindolinone synthesis [12]. This methodology involves the tandem aza-Heck/Sonogashira coupling reaction of O-phenyl hydroxamic ethers with terminal alkynes, catalyzed by chiral palladium complexes. The reaction demonstrates exceptional enantioselectivity, with enantiomeric ratios reaching up to 96:4, while providing access to challenging chiral isoindolinone derivatives bearing quaternary stereogenic centers.

The mechanism of the asymmetric aminoalkynylation involves initial oxidative addition of the hydroxamic ether to the chiral palladium catalyst, followed by intramolecular aza-Heck cyclization to form the isoindolinone ring [12]. The subsequent Sonogashira coupling with the terminal alkyne introduces the alkynyl substituent while maintaining the stereochemical integrity established in the initial cyclization step. The choice of chiral ligand is crucial for achieving high enantioselectivity, with specific phosphine ligands providing optimal results.

N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis represents another significant advancement in enantioselective isoindolinone chemistry [13]. This methodology enables the construction of N-aryl phthalimides with axial chirality through the traditional N-C(C=O) disconnection under mild conditions. The approach demonstrates remarkable enantioselectivity, with enantiomeric ratios reaching up to 98:2, while operating under much milder conditions than traditional methods.

The NHC-catalyzed atroposelective synthesis involves the in situ activation of phthalamic acid using pivaloyl chloride to generate reactive isoimide intermediates [13]. The subsequent addition of chiral NHC catalysts leads to the formation of acylazolium intermediates, which undergo atroposelective amidation to produce the desired N-aryl phthalimides. The methodology demonstrates unique versatility, as both enantiomers of the product can be accessed using the same NHC pre-catalyst by varying the substitution pattern on the starting materials.

Chiral phosphoric acid catalysis has emerged as a powerful tool for the enantioselective synthesis of isoindolinones bearing multiple stereocenters [14]. The organocatalyzed [4+1] annulation methodology enables the construction of N-N axially chiral isoindolinones with both axial and central chirality. This approach represents the first example of direct construction of N-N atropisomers with central chirality and excellent stereocontrol.

The chiral phosphoric acid-catalyzed methodology involves a cascade sequence of nucleophilic additions, dehydration, and dearomatization processes [14]. The bifunctional nature of the phosphoric acid catalyst enables simultaneous activation of both reaction partners, leading to highly organized transition states that provide excellent stereochemical control. The reaction demonstrates remarkable diastereoselectivity and enantioselectivity, with products obtained in up to 19:1 diastereomeric ratio and high enantiomeric excess.

Diastereoselective Control Strategies

Diastereoselective control strategies for isoindolinone synthesis focus on the precise control of relative stereochemistry through the use of chiral auxiliaries, substrate-controlled reactions, and matched catalyst-substrate combinations [8]. These approaches are particularly valuable for the synthesis of complex isoindolinone derivatives bearing multiple stereocenters.

The rhodium(III)-catalyzed diastereoselective synthesis of 3-substituted isoindolinones represents a significant advancement in stereoselective methodology [8]. This approach employs chiral N-sulfinyl amide directing groups to control the stereochemical outcome of the [4+1] annulation reaction between benzamides and acrylic esters. The methodology demonstrates excellent diastereoselectivity, with diastereomeric ratios reaching up to 5.5:1, while providing access to enantiomerically pure isoindolinones after auxiliary removal.

The mechanism of the rhodium-catalyzed diastereoselective synthesis involves initial coordination of the chiral N-sulfinyl amide to the rhodium catalyst, followed by C-H activation and alkene insertion [8]. The intramolecular aza-Michael addition completes the isoindolinone framework while the chiral auxiliary controls the stereochemical outcome. The absolute configuration of the newly formed stereocenters has been determined through X-ray crystallographic analysis, providing valuable insight into the stereochemical course of the reaction.

Chiral auxiliary-directed synthesis represents a complementary approach that relies on the temporary attachment of chiral auxiliaries to control stereochemical outcomes [15]. The use of tert-butylsulfinyl auxiliaries has proven particularly effective for the asymmetric synthesis of 3-substituted isoindolinones. The methodology involves the preparation of (S)-2-(tert-butylsulfinyl)isoindolin-1-ones from methyl 2-formylbenzoates, followed by diastereoselective alkylation to introduce the desired substituents.

The chiral auxiliary approach typically involves the formation of a chiral imine intermediate through condensation of the carbonyl compound with the chiral auxiliary [15]. The subsequent nucleophilic addition proceeds through chelation-controlled transition states that provide high diastereoselectivity. The auxiliary can be removed under mild conditions to reveal the desired enantiomerically pure isoindolinone products.

Dual auxiliary and catalyst control strategies represent the most sophisticated approach to diastereoselective isoindolinone synthesis [16]. This methodology combines the use of chiral auxiliaries with chiral catalysts to achieve enhanced stereochemical control through matched or mismatched combinations. The approach has been successfully applied to the synthesis of 3-substituted isoindolinones through intramolecular aza-Michael reactions.

The dual control strategy involves the careful selection of chiral auxiliaries and catalysts that provide complementary stereochemical information [16]. When the auxiliary and catalyst provide the same stereochemical bias (matched case), exceptional diastereoselectivity can be achieved. Conversely, when they provide opposite biases (mismatched case), the reaction selectivity may be reduced, but valuable information about the relative importance of different stereochemical control elements can be obtained.

Scale-up Considerations and Challenges

The scale-up of synthetic methodologies for 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid presents numerous challenges that must be addressed to enable efficient industrial production. The transition from laboratory-scale synthesis to commercial manufacturing requires careful consideration of reaction kinetics, heat transfer, mass transfer, safety considerations, and economic factors.

The development of continuous flow synthesis represents one of the most promising approaches for addressing scale-up challenges [17]. Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, better control over reaction parameters, and enhanced safety profiles. The use of microreactor technology has been particularly successful for highly exothermic reactions, providing precise temperature control and eliminating hot spots that can lead to side reactions or safety hazards.

The implementation of continuous flow synthesis for isoindolinone production has demonstrated significant advantages in terms of product quality and process efficiency [18]. The synthesis of methyl anthranilate from phthalimide using microreactor technology has achieved yields of 80.3% and purity of 98.5%, representing improvements of 5.1% and 1.2%, respectively, compared to traditional batch processes [18]. The continuous process also provides better temperature control, reducing the risk of thermal runaway and improving overall safety.

Process optimization using design of experiments (DoE) methodology represents a systematic approach to identifying optimal reaction conditions for scale-up [19]. DoE enables the simultaneous evaluation of multiple process variables and their interactions, providing a comprehensive understanding of the process space. This approach has been successfully applied to heterocyclic synthesis, identifying optimal conditions for temperature, pressure, residence time, and reagent concentrations.

The application of DoE to isoindolinone synthesis has revealed important insights into the factors controlling reaction selectivity and yield [19]. Statistical analysis of experimental data has enabled the construction of response surface models that predict optimal conditions for different reaction objectives. This approach has been particularly valuable for identifying trade-offs between different performance metrics, such as yield versus selectivity or reaction rate versus product purity.

Heat transfer considerations represent a critical aspect of scale-up for isoindolinone synthesis, particularly for highly exothermic reactions [20]. The efficient removal of reaction heat becomes increasingly challenging as reactor size increases, due to the unfavorable surface-to-volume ratio scaling. The design of appropriate heat exchange systems is essential for maintaining temperature control and preventing thermal runaway.

The development of advanced reactor designs has addressed many of the heat transfer challenges associated with isoindolinone synthesis [20]. The use of plate reactors, structured packings, and advanced mixing systems has improved heat transfer coefficients while maintaining good mixing characteristics. These designs enable the safe operation of highly exothermic reactions at commercial scale while maintaining product quality.

Safety considerations become increasingly important as reaction scale increases, particularly for reactions involving hazardous reagents or generating toxic byproducts [20]. The synthesis of isoindolinones often involves the use of carbon monoxide, which presents significant safety challenges due to its toxicity and flammability. The development of alternative carbonyl sources and improved containment systems has addressed many of these safety concerns.

The implementation of advanced process control systems has significantly improved the safety and reliability of large-scale isoindolinone production [20]. Real-time monitoring of critical process parameters, combined with automated control systems, enables rapid response to process deviations. This approach has been particularly successful for maintaining consistent product quality while minimizing the risk of safety incidents.

Economic considerations play a crucial role in determining the commercial viability of different synthetic approaches [21]. The cost of raw materials, catalysts, solvents, and utilities must be carefully evaluated to identify the most cost-effective route. The phthalimide market, valued at $300 million in 2024 and projected to reach $500 million by 2033, demonstrates the commercial importance of efficient synthetic methodologies.

The development of more efficient catalytic systems has significantly reduced the cost of isoindolinone production [21]. The use of heterogeneous catalysts that can be easily recovered and reused has eliminated the need for expensive catalyst recovery processes. Similarly, the development of more active catalysts has reduced catalyst loading requirements, further decreasing production costs.

Environmental considerations have become increasingly important in the design of large-scale synthesis processes [22]. The development of green chemistry approaches that minimize waste generation and eliminate hazardous solvents has become a priority for industrial manufacturers. The use of renewable feedstocks and sustainable synthetic routes has also gained attention as companies seek to reduce their environmental footprint.

The integration of life cycle assessment (LCA) methodology has provided valuable insights into the environmental impact of different synthetic approaches [22]. This analysis considers the entire lifecycle of the synthetic process, from raw material extraction to product disposal, enabling informed decisions about process design and optimization. The results of LCA studies have guided the development of more sustainable synthetic routes for isoindolinone production.

XLogP3

0.9

Dates

Last modified: 08-15-2023

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